molecular formula C17H25ClN6O3S B10820935 4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide

4-Chloro-5-ethyl-N-((3S,4R)-1-(5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)-3-methoxypiperidin-4-yl)-1H-imidazole-2-carboxamide

Cat. No.: B10820935
M. Wt: 428.9 g/mol
InChI Key: RFKLYBAHWNXIDR-MNOVXSKESA-N
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Description

DS-2969b is a novel GyrB inhibitor currently under clinical development for the treatment of Clostridium difficile infection. It has shown potent in vitro and in vivo activity against Clostridium difficile clinical isolates, making it a promising candidate for combating this significant public health threat .

Preparation Methods

Chemical Reactions Analysis

DS-2969b undergoes various chemical reactions, primarily focusing on its interaction with bacterial enzymes. It inhibits the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. These reactions are crucial for its antibacterial activity .

Scientific Research Applications

DS-2969b has significant scientific research applications, particularly in the field of antimicrobial therapy. It has shown excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Clostridium difficile. Its narrow-spectrum antimicrobial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents .

Mechanism of Action

DS-2969b exerts its effects by inhibiting the GyrB subunit of DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, DS-2969b disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

DS-2969b is unique compared to other GyrB inhibitors due to its potent activity against Clostridium difficile and methicillin-resistant Staphylococcus aureus. Similar compounds include levofloxacin and other fluoroquinolones, which also target DNA gyrase and topoisomerase IV but may have broader spectra of activity and different resistance profiles .

If you have any more specific questions or need further details, feel free to ask!

Properties

Molecular Formula

C17H25ClN6O3S

Molecular Weight

428.9 g/mol

IUPAC Name

4-chloro-5-ethyl-N-[(3S,4R)-1-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methoxypiperidin-4-yl]-1H-imidazole-2-carboxamide

InChI

InChI=1S/C17H25ClN6O3S/c1-5-9-12(18)21-13(19-9)14(25)20-10-6-7-24(8-11(10)27-4)16-23-22-15(28-16)17(2,3)26/h10-11,26H,5-8H2,1-4H3,(H,19,21)(H,20,25)/t10-,11+/m1/s1

InChI Key

RFKLYBAHWNXIDR-MNOVXSKESA-N

Isomeric SMILES

CCC1=C(N=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(S3)C(C)(C)O)Cl

Canonical SMILES

CCC1=C(N=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(S3)C(C)(C)O)Cl

Origin of Product

United States

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